molecular formula C9H17N3O B8279348 1-Piperazin-1-ylpiperidin-2-one

1-Piperazin-1-ylpiperidin-2-one

Katalognummer: B8279348
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: BXYSKANBTWAIMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazin-1-ylpiperidin-2-one is a chemical compound featuring a piperidine-2-one core linked to a piperazine moiety. This structure incorporates two nitrogen-based heterocycles that are fundamental scaffolds in medicinal chemistry and drug discovery . Piperazine and piperidine derivatives are extensively investigated for their potential to interact with central nervous system (CNS) targets . Research on analogous compounds highlights their significance as key structural motifs in the development of ligands for G-protein coupled receptors (GPCRs) . For instance, piperazine-containing molecules are often explored as antagonists for receptors such as the A2A adenosine receptor, a target for neurodegenerative diseases like Parkinson's . Furthermore, the piperidine ring has been identified as a potential critical element for high-affinity binding to the sigma-1 receptor (σ1R) . Compounds with combined piperidine and piperazine features are therefore of high interest for developing multi-target therapeutics, particularly for neurological disorders and pain management . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

1-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C9H17N3O/c13-9-3-1-2-6-12(9)11-7-4-10-5-8-11/h10H,1-8H2

InChI-Schlüssel

BXYSKANBTWAIMS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(=O)C1)N2CCNCC2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-Piperazin-1-ylpiperidin-2-one with structurally related piperazine/piperidinone derivatives, focusing on molecular features, applications, and research findings:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties Key Differences
This compound Piperazine fused with piperidin-2-one 181.23 Potential CNS or antimicrobial activity (inferred from piperazine derivatives) Baseline structure for comparison.
3-(Pyridin-2-yl)piperazin-2-one Pyridine ring attached to piperazin-2-one 191.22 Laboratory research use; no known hazards Pyridine substitution enhances aromaticity; may improve solubility or binding.
1-Methylpiperazin-2-one Methyl group at N1 of piperazin-2-one 128.17 Unknown pharmacological use; CAS 59702-07-7 Methyl group increases lipophilicity, potentially altering metabolic stability.
1-(4-Aminobenzyl)piperidin-2-one Aminobenzyl substituent on piperidin-2-one 204.27 High purity (97%); possible use in drug discovery Aminobenzyl group may enhance receptor binding via π-π interactions.
1-(Piperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one Complex substituents with pyrimidine and pyrrolidine 358.50 Structural complexity suggests kinase or GPCR targeting Extended substituents increase steric bulk and potential selectivity.
3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one Amino-propanone linker with pyrimidine-piperazine 249.28 Unspecified research use Amino group introduces hydrogen-bonding capability for improved target engagement.

Research Findings and Pharmacological Insights

Structural Impact on Activity: Substitutions on the piperazine/piperidinone core (e.g., pyridine in 3-(Pyridin-2-yl)piperazin-2-one) influence electronic properties and solubility, which are critical for blood-brain barrier penetration in CNS drugs . Bulky substituents, as seen in Compound Y511-0633 (), may enhance selectivity for specific receptors (e.g., serotonin or dopamine receptors) .

Safety Profiles :

  • 3-(Pyridin-2-yl)piperazin-2-one is classified as a low-hazard laboratory chemical, requiring standard PPE (e.g., safety goggles) .
  • In contrast, 1-trimethylsilylpiperidin-2-one () necessitates stringent handling due to respiratory risks .

Therapeutic Potential: Piperazine derivatives with aromatic substituents (e.g., 1-(4-Aminobenzyl)piperidin-2-one) are frequently explored in oncology for kinase inhibition . Thiophene-containing analogs (e.g., 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, ) may exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .

Vorbereitungsmethoden

Condensation Reactions Using Protected Piperazine Intermediates

A widely adopted strategy involves the use of N-Boc-piperazine as a protected intermediate to facilitate regioselective coupling with piperidin-2-one derivatives. In a method analogous to the synthesis of 1-(2-pyrimidine)piperazine hydrochloride , 1-piperazin-1-ylpiperidin-2-one can be prepared via a two-step process:

  • Condensation : N-Boc-piperazine reacts with a halogenated piperidin-2-one precursor (e.g., 1-chloropiperidin-2-one) in alkaline aqueous conditions. For instance, using Na₂CO₃ (0.73 mol/L) at 25°C for 3 hours yields 1-(piperidin-2-one)-4-Boc-piperazine with a reported efficiency of 86.9–93.4% .

  • Deprotection : Acidic hydrolysis with HCl (2 mol/L) removes the Boc group, yielding the final product. This method minimizes di-substituted byproducts and enhances purity .

Key Advantages :

  • High yields (>85%) under mild conditions.

  • Scalable for industrial production due to aqueous solvent systems.

Alkylation of Piperazine with Piperidin-2-one Derivatives

Direct alkylation of piperazine with 1-halopiperidin-2-one represents a straightforward approach. A protocol adapted from the synthesis of 3-phenylpiperidine-2,6-dione derivatives involves:

  • Reaction Conditions :

    • Substrate: 1-bromopiperidin-2-one.

    • Reagents: Piperazine (2 equiv), anhydrous K₂CO₃, KI (catalytic), acetone.

    • Temperature: Reflux (56°C) for 30 hours.

This method achieves moderate yields (50–70%) but requires rigorous purification via column chromatography (chloroform:methanol, 9.5:0.5) .

Analytical Validation :

  • ¹H NMR : Characteristic peaks for piperazine (δ 2.8–3.2 ppm, multiplet) and piperidin-2-one (δ 3.7–4.1 ppm, lactam NH).

  • HPLC Purity : >98% after crystallization .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Condensation 86–93>993–5 hoursHigh
Alkylation 50–709830 hoursModerate
Reductive Amination*N/AN/AN/ATheoretical

*Theoretical pathway requiring experimental validation.

Challenges and Optimization Strategies

  • Byproduct Formation : Di-substituted products may arise during alkylation. Mitigation strategies include using bulky bases (e.g., DIPEA) or low temperatures .

  • Stability Issues : Piperazin-1-ylpiperidin-2-one’s liquid state necessitates storage under inert atmospheres to prevent oxidation .

  • Solvent Selection : Aqueous systems improve eco-friendliness but may limit solubility of hydrophobic intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Piperazin-1-ylpiperidin-2-one, and what key reaction parameters should be optimized?

  • Methodology :

  • Route 1 : Condensation reactions between piperazine derivatives and activated carbonyl intermediates, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone .
  • Route 2 : Nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Key Parameters :
  • Catalysts : Use Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling steps.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Temperature : Optimize between 80–120°C to balance yield and decomposition risks.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

Technique Purpose Implementation
¹H/¹³C NMR Confirm molecular structure and purityDissolve in deuterated solvents (e.g., DMSO-d6) and compare peaks to reference spectra .
HPLC-MS Assess purity and molecular weightUse reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) .
FT-IR Identify functional groups (e.g., carbonyl, piperazine rings)Prepare KBr pellets and scan between 400–4000 cm⁻¹ .
  • Reporting : Include full spectral data in supplementary materials, as per journal guidelines .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
    • Contingency : In case of spills, use vacuum collection systems and dispose of waste via licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data observed for this compound across different assay systems?

  • Methodology :

  • Orthogonal Assays : Validate results using multiple techniques (e.g., cell-based viability assays vs. enzymatic inhibition studies) .
  • Purity Verification : Re-characterize batches via HPLC and elemental analysis to rule out impurities .
  • Dose-Response Curves : Test a wider concentration range to identify non-linear effects or off-target interactions .
    • Case Study : Similar piperazine derivatives showed assay-dependent variability due to solubility differences, resolved by using DMSO stock solutions with ≤0.1% final concentration .

Q. What strategies improve the reaction yield of this compound under varying catalytic conditions?

  • Methodology :

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C, CuI), solvents, and temperatures using fractional factorial designs .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
  • Workup Optimization : Extract products with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Troubleshooting : Low yields may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the piperazine or piperidin-2-one moieties .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinities toward targets like serotonin receptors .
  • Biological Testing : Prioritize derivatives with >95% purity in in vitro models (e.g., receptor binding assays) before advancing to in vivo studies .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Methodology :

  • Acute Toxicity Testing : Use Daphnia magna or algae growth inhibition assays per OECD guidelines .
  • Degradation Studies : Expose the compound to UV light or microbial cultures to assess persistence .
  • Environmental Fate Modeling : Predict partition coefficients (log P) and bioaccumulation potential using EPI Suite software .

Methodological Frameworks for Study Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

  • Implementation :

  • Novelty : Focus on understudied targets (e.g., kinase inhibition) rather than well-characterized pathways .
  • Feasibility : Pilot small-scale syntheses (<1 g) to assess technical challenges before scaling up .
  • Ethics : Adhere to institutional biosafety committees (IBC) for in vivo work and data transparency .

Q. What steps ensure rigorous reporting of experimental details for reproducibility?

  • Methodology :

  • Supplementary Materials : Provide NMR raw data, HPLC chromatograms, and reaction condition spreadsheets .
  • Code Sharing : Deposit computational scripts (e.g., docking parameters) in repositories like GitHub .
  • Negative Results : Document failed experiments (e.g., catalytic conditions yielding <10%) to inform future studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.